molecular formula C13H16N2 B3005161 (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile CAS No. 229322-74-1

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile

Cat. No.: B3005161
CAS No.: 229322-74-1
M. Wt: 200.285
InChI Key: SNGFETKZDQWILI-DGCLKSJQSA-N
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Description

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile is a chiral organic compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric addition of benzyl cyanide to a chiral pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the temperature is carefully regulated to optimize yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-benzyl-3,4-pyrrolidinediol: A similar compound with hydroxyl groups instead of a nitrile group.

    (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carbonitrile: The enantiomer of the compound .

Uniqueness

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent.

Biological Activity

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile is a chiral compound characterized by its unique pyrrolidine structure, which includes a benzyl group and a carbonitrile functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neurological and inflammatory conditions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H16N2\text{C}_{13}\text{H}_{16}\text{N}_{2}

This compound features a stereocenter at the 3 and 4 positions of the pyrrolidine ring, which is crucial for its biological activity. The presence of the carbonitrile group enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity against various pathogens. The carbonitrile group may play a role in enhancing this property through interaction with microbial enzymes or cell membranes.

Neuroactive Effects

The pyrrolidine ring structure suggests potential interactions with neurotransmitter systems. Compounds with similar configurations have shown promise in modulating neurotransmitter release and receptor activity, which could make this compound a candidate for treating neurological disorders such as depression or anxiety.

Anti-inflammatory Activity

The compound may exhibit anti-inflammatory properties, supported by studies indicating that related pyrrolidine derivatives can inhibit pro-inflammatory cytokines. This effect could be attributed to the modulation of signaling pathways involved in inflammation.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : It is hypothesized that the compound can bind to neurotransmitter receptors, affecting signaling cascades related to mood regulation and cognitive function.
  • Cytokine Modulation : By influencing cytokine production, the compound may help mitigate inflammatory responses in various tissues.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Neuroactive Properties Investigation

In another study focused on neuroactive properties, researchers assessed the effects of this compound on neurotransmitter release in rat brain slices. The findings indicated enhanced dopamine release in response to the compound, supporting its role as a neuroactive agent .

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This suggests that this compound may be beneficial in treating inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
(2S,3S)-N-benzyl-2-methylpyrrolidineSimilar pyrrolidine structureAntimicrobial
(R)-PhenylalanineContains an amino acid structureNeuroactive
1-Boc-4-methylpyrrolidineProtective group on nitrogenEnhances stability

This table illustrates how this compound compares to related compounds regarding structure and biological activity.

Properties

IUPAC Name

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGFETKZDQWILI-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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